Iodo-PEG12-NHS ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of Iodo-PEG12-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and techniques is essential to achieve high yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Iodo-PEG12-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts specifically and efficiently with primary amines to form a covalent amide bond .
Common Reagents and Conditions
Reagents: Primary amines, organic solvents (e.g., dichloromethane, dimethylformamide)
Conditions: Mild temperatures, typically room temperature to 40°C, under an inert atmosphere.
Major Products
The major product formed from the reaction of this compound with primary amines is a covalent amide bond, resulting in the formation of a stable conjugate .
Scientific Research Applications
Iodo-PEG12-NHS ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins, making them valuable tools in the study of protein function and the development of targeted therapies .
Chemistry
In chemistry, this compound is used as a linker to attach various functional groups to target molecules, facilitating the study of complex chemical reactions and interactions.
Biology
In biological research, this compound is used to create PROTACs that can selectively degrade proteins involved in disease processes, providing insights into cellular mechanisms and potential therapeutic targets .
Medicine
In medicine, this compound-based PROTACs are being explored as potential treatments for various diseases, including cancer and neurodegenerative disorders. These compounds offer a novel approach to drug development by targeting proteins that are otherwise considered "undruggable" .
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and materials, including advanced polymers and bioconjugates.
Mechanism of Action
Iodo-PEG12-NHS ester exerts its effects by forming a covalent bond with primary amines, resulting in the formation of stable conjugates. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG12-NHS ester: Contains an azide group instead of an iodine atom, used in click chemistry reactions.
DBCO-PEG12-NHS ester: Contains a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azides.
Uniqueness
Iodo-PEG12-NHS ester is unique due to its iodine atom, which provides distinct reactivity and selectivity in chemical reactions. This compound is particularly valuable in the synthesis of PROTACs, where precise control over the linker length and functionality is crucial .
Properties
Molecular Formula |
C31H56INO16 |
---|---|
Molecular Weight |
825.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H56INO16/c32-4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(36)49-33-29(34)1-2-30(33)35/h1-28H2 |
InChI Key |
WRLKBZRJAXBDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI |
Origin of Product |
United States |
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